molecular formula C16H12IN3O B13853265 5-iodo-N-(4-phenoxyphenyl)pyrimidin-4-amine

5-iodo-N-(4-phenoxyphenyl)pyrimidin-4-amine

Cat. No.: B13853265
M. Wt: 389.19 g/mol
InChI Key: ONCGJKKOUQTNSA-UHFFFAOYSA-N
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Description

5-iodo-N-(4-phenoxyphenyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of iodine and phenoxyphenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-N-(4-phenoxyphenyl)pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-iodo-N-(4-phenoxyphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The phenoxyphenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, biaryl compounds, and other functionalized molecules.

Scientific Research Applications

5-iodo-N-(4-phenoxyphenyl)pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. Its combination of phenoxyphenyl and pyrimidine moieties also contributes to its diverse biological activities and applications.

Properties

Molecular Formula

C16H12IN3O

Molecular Weight

389.19 g/mol

IUPAC Name

5-iodo-N-(4-phenoxyphenyl)pyrimidin-4-amine

InChI

InChI=1S/C16H12IN3O/c17-15-10-18-11-19-16(15)20-12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-11H,(H,18,19,20)

InChI Key

ONCGJKKOUQTNSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC=C3I

Origin of Product

United States

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